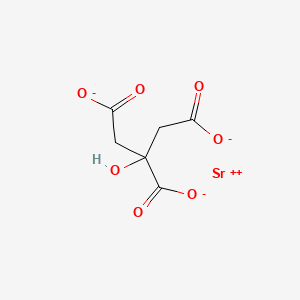

Strontium citrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

40182-75-0 |

|---|---|

Molecular Formula |

C6H5O7Sr- |

Molecular Weight |

276.7 g/mol |

IUPAC Name |

strontium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Sr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3 |

InChI Key |

AOOMUVYEFFNMQG-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |

Origin of Product |

United States |

Foundational & Exploratory

Strontium Citrate: A Deep Dive into its Molecular Mechanisms in Bone Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Strontium, a trace element with chemical similarities to calcium, has garnered significant attention for its unique dual-action role in bone metabolism. Administered orally, typically as strontium ranelate or the supplement form, strontium citrate, it has demonstrated the ability to simultaneously stimulate bone formation and inhibit bone resorption. This uncoupling of the bone remodeling process positions strontium as a compound of interest in the management of osteoporosis and other bone-related disorders. While much of the foundational research has been conducted with strontium ranelate, the bioactive component is the strontium ion (Sr²⁺) itself.[1][2][3] Strontium citrate serves as a delivery vehicle for this active ion.[4][5] This technical guide provides a comprehensive overview of the core molecular mechanisms through which strontium citrate exerts its effects on bone, details common experimental protocols used in its evaluation, and presents key quantitative data from seminal studies.

Core Mechanism of Action: A Dual Effect on Bone Remodeling

Strontium's primary therapeutic benefit lies in its ability to shift the balance of bone remodeling in favor of bone accrual. It achieves this through a dual mechanism:

-

Anabolic Effect: Increasing the proliferation, differentiation, and survival of osteoblasts, the cells responsible for synthesizing new bone matrix.[6][7][8]

-

Anti-Resorptive Effect: Inhibiting the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue, and promoting their apoptosis (programmed cell death).[6][7][9]

This dual activity is primarily mediated through the interaction of strontium ions with key cell surface receptors and the subsequent modulation of intracellular signaling cascades.

Molecular Pathways in Osteoblasts: Driving Bone Formation

Strontium's anabolic effects are orchestrated through the activation of several critical signaling pathways within osteoblasts and their precursors, mesenchymal stem cells (MSCs). The Calcium-Sensing Receptor (CaSR) is a central node in initiating these downstream effects.[10][11][12]

-

Calcium-Sensing Receptor (CaSR) Activation: Strontium acts as a full agonist of the CaSR, a G-protein coupled receptor expressed on osteoblasts.[10][13] This activation triggers a cascade of intracellular events that promote osteogenesis.

-

Wnt/β-catenin Signaling: Activation of the CaSR by strontium stimulates the canonical Wnt/β-catenin pathway, a crucial regulator of bone formation.[6][14][15] This occurs via a PI3K/Akt-mediated inhibition of Glycogen Synthase Kinase 3β (GSK3β), leading to the stabilization and nuclear translocation of β-catenin.[6][15][16] In the nucleus, β-catenin acts as a transcriptional co-activator for genes essential for osteoblast differentiation, such as Runx2. Strontium has also been shown to reduce the expression of sclerostin, a potent inhibitor of the Wnt pathway.[6][16]

-

MAPK Signaling (ERK1/2 & p38): Strontium promotes osteogenic differentiation of MSCs by activating the Ras/MAPK signaling pathway.[17][18] This leads to the phosphorylation and activation of ERK1/2 and p38, which in turn phosphorylate and enhance the transcriptional activity of Runx2, the master transcription factor for osteoblast differentiation.[17][18]

-

Calcineurin/NFATc Signaling: Strontium can activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFATc).[6][7] This induces NFATc's translocation to the nucleus, where it can promote the expression of Wnt proteins, further amplifying the anabolic signal.[7]

Molecular Pathways in Osteoclasts: Halting Bone Resorption

Strontium's anti-resorptive effects are mediated by both indirect signaling from osteoblasts and direct actions on osteoclasts.

-

Modulation of the RANKL/OPG Axis: This is the principal mechanism by which strontium controls osteoclast formation.[8][19] Acting on osteoblasts (likely via the CaSR), strontium significantly alters the expression of two key cytokines:

-

Decreases RANKL (Receptor Activator of NF-κB Ligand): Strontium suppresses the expression of RANKL, the essential cytokine for osteoclast differentiation, maturation, and survival.[8][20][21]

-

Increases OPG (Osteoprotegerin): Strontium stimulates the production of OPG, a decoy receptor that binds to RANKL and prevents it from activating its receptor (RANK) on osteoclast precursors.[20][21][22] The resulting decrease in the RANKL-to-OPG ratio potently inhibits osteoclastogenesis.[7][15]

-

-

Induction of Osteoclast Apoptosis: Strontium can directly induce apoptosis in mature osteoclasts.[6][7] This effect is also thought to be mediated by the CaSR on osteoclasts, leading to the activation of downstream pathways involving Phospholipase C (PLC), Protein Kinase C (PKC), and the transcription factor NF-κB, ultimately triggering the apoptotic program.[6]

Experimental Protocols

The mechanisms described above have been elucidated through a variety of standardized in vitro and in vivo experimental models.

Key In Vitro Methodologies

1. Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) or Pre-Osteoblasts:

-

Cell Culture: Murine pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary human MSCs are seeded at a density of 1-5 x 10⁴ cells/cm² in growth medium.

-

Osteogenic Induction: After 24 hours, the growth medium is replaced with an osteogenic medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Cells are concurrently treated with varying concentrations of sterile-filtered strontium citrate (typically ranging from 25 µM to 2 mM) or a vehicle control. The medium is changed every 2-3 days for a period of 7 to 21 days.

-

Analysis of Differentiation:

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), cells are lysed, and ALP activity is quantified using a p-nitrophenyl phosphate (pNPP) colorimetric assay, normalized to total protein content. Histochemical staining for ALP is also performed.

-

Extracellular Matrix Mineralization: At a later time point (e.g., day 21), the cell monolayer is fixed and stained with Alizarin Red S, which binds to calcium deposits. The stain is then extracted and quantified spectrophotometrically.

-

Gene Expression: RNA is extracted at various time points, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression of key osteogenic marker genes, such as Runx2, Alpl (ALP), Bglap (Osteocalcin), and Sp7 (Osterix).

-

2. Osteoclastogenesis Assay:

-

Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF).

-

Differentiation Induction: Osteoclast differentiation is induced by adding RANKL (e.g., 50-100 ng/mL) to the culture medium. Cells are simultaneously treated with strontium citrate or a vehicle control.

-

Analysis: After 5-7 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are identified and counted as mature osteoclasts.

Key In Vivo Methodology

1. Ovariectomized (OVX) Rodent Model:

-

Model: The OVX mouse or rat model is the standard for simulating postmenopausal osteoporosis.[23] Female animals undergo bilateral ovariectomy to induce estrogen deficiency, leading to accelerated bone loss. A sham-operated group serves as a control.

-

Treatment: Following a recovery period to allow for bone loss to establish, animals are treated daily with strontium citrate (or other forms like strontium ranelate for comparison) via oral gavage for an extended period (e.g., 16 weeks).[23] A vehicle-treated OVX group serves as the disease control.

-

Analysis:

-

Micro-Computed Tomography (µCT): At the end of the study, femurs and vertebrae are harvested. High-resolution µCT is used to perform a 3D analysis of trabecular and cortical bone microarchitecture. Key parameters include Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Cortical Thickness (Ct.Th).

-

Bone Mineral Density (BMD): BMD is measured using µCT or dual-energy X-ray absorptiometry (DEXA).

-

Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed using three-point bending tests to determine properties like ultimate load and stiffness.

-

Serum Markers: Blood samples are analyzed for markers of bone formation (e.g., P1NP, ALP) and resorption (e.g., CTX-I).

-

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the effects of strontium.

Table 1: Summary of In Vitro Effects of Strontium on Osteoblastic Cells

| Cell Type | Strontium Form & Concentration | Parameter Measured | Result (% Change vs. Control) | Citation(s) |

| Human Osteoblasts | Strontium Ranelate (1-2 mM) | OPG mRNA Expression | ▲ ~50-200% | [20] |

| Human Osteoblasts | Strontium Ranelate (1-2 mM) | OPG Protein Secretion | ▲ ~700-850% | [20] |

| Human Osteoblasts | Strontium Ranelate (1 mM) | RANKL mRNA Expression | ▼ ~40% | [20] |

| Human Adipose-Derived Stem Cells | Strontium (25–500 µM) | ALP Activity & Mineralization | ▲ Dose-dependent increase | [24] |

| Human Adipose-Derived Stem Cells | Strontium (1000–3000 µM) | Osteogenic Differentiation | ▼ Significant inhibition | [24] |

| Mesenchymal Stem Cells | Strontium | Runx2 Transcriptional Activity | ▲ Significant increase | [17][18] |

| Human Preadipocytes (PA20-h5) | Strontium (100 µM) | Cell Proliferation | ▲ Increased | [25][26] |

| Human Preadipocytes (PA20-h5) | Strontium (400 µM) | ALP Activity | ▲ Increased | [25][26] |

Table 2: Summary of In Vivo Effects of Strontium in Ovariectomized (OVX) Animal Models

| Animal Model | Strontium Form & Dose | Duration | Parameter Measured | Result (vs. OVX Control) | Citation(s) |

| OVX Rats | Strontium FDP (220-440 mg/kg) | 3 months | Femur BMD | ▲ Significantly increased | [21] |

| OVX Rats | Strontium FDP (220-440 mg/kg) | 3 months | Serum RANKL | ▼ Dose-dependent decrease | [21] |

| OVX Rats | Strontium FDP (220-440 mg/kg) | 3 months | Serum OPG | ▲ Dose-dependent increase | [21] |

| OVX Mice | Strontium Ranelate | 16 weeks | Cortical Bone TMD | ▲ Significantly increased | [23][27] |

| OVX Mice | Strontium Citrate | 16 weeks | Cortical Bone TMD | ▲ Significantly increased (weaker effect than ranelate) | [23][27] |

| OVX Mice | Strontium Chloride | 16 weeks | Cortical Bone TMD | ▲ Significantly increased | [23][27] |

Strontium citrate exerts a beneficial, dual-action effect on bone metabolism by providing the bioactive strontium ion. Its mechanism is complex, involving the activation of the Calcium-Sensing Receptor and the subsequent modulation of key intracellular signaling pathways. In osteoblasts, strontium promotes anabolic activity by stimulating the Wnt/β-catenin and MAPK pathways, leading to increased bone formation. Concurrently, it orchestrates an anti-resorptive effect by altering the RANKL/OPG ratio and directly inducing apoptosis in osteoclasts. The quantitative data from both in vitro and in vivo studies consistently support this dual mechanism, although the magnitude of the effect can be dose-dependent and may vary between different strontium salts. For researchers and drug development professionals, understanding these core pathways is essential for harnessing the therapeutic potential of strontium in treating osteoporosis and enhancing bone regeneration.

References

- 1. articflex.com [articflex.com]

- 2. blog.algaecal.com [blog.algaecal.com]

- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Strontium incorporation into bone using Strontium Citrate « Point Institute [pointinstitute.org]

- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Is the calcium receptor a molecular target for the actions of strontium on bone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. karger.com [karger.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strontium fructose 1,6-diphosphate prevents bone loss in a rat model of postmenopausal osteoporosis via the OPG/RANKL/RANK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strontium Citrate's Role in Osteoblast Differentiation and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium is a unique dual-action agent in bone metabolism, concurrently stimulating bone formation and inhibiting bone resorption. This technical guide provides an in-depth analysis of the molecular mechanisms through which strontium, the bioactive component in compounds like strontium citrate, modulates osteoblast differentiation and proliferation. While much of the foundational research has been conducted using strontium ranelate, the effects are attributed to the strontium ion (Sr²⁺), making the findings broadly applicable to other strontium salts, including strontium citrate. This document details the key signaling pathways, summarizes quantitative effects on osteogenic markers, outlines common experimental protocols, and presents visual diagrams of the core molecular interactions.

Introduction to Strontium's Role in Bone Anabolism

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk. Bone homeostasis is maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. Most anti-osteoporotic therapies are either anti-resorptive or anabolic. Strontium is distinguished by its ability to "uncouple" these processes, shifting the balance in favor of net bone formation.[1][2][3]

The anabolic effect of strontium is centered on its ability to enhance the function of osteoblasts, the cells responsible for synthesizing bone matrix. Strontium has been shown to increase the replication of pre-osteoblastic cells, promote their differentiation into mature osteoblasts, and enhance their survival by inhibiting apoptosis.[1][2][4] These actions are mediated through a complex network of signaling pathways, initiated primarily by the interaction of strontium ions with the Calcium-Sensing Receptor (CaSR) on the osteoblast surface.[1][4][5]

Molecular Mechanisms: Signaling Pathways and Gene Regulation

Due to its physicochemical similarity to calcium, strontium acts as an agonist for the CaSR, a G protein-coupled receptor that is a key regulator of bone cell function.[1][4][5] Activation of the CaSR by strontium initiates a cascade of intracellular signaling events that collectively promote osteogenesis.

Calcium-Sensing Receptor (CaSR) as the Primary Mediator

The binding of strontium to the CaSR on osteoblasts triggers the activation of multiple downstream signaling pathways. This includes phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3) and the release of intracellular calcium, further propagating the signal.[6] Key pathways activated downstream of CaSR include the MAPK/ERK, Wnt/β-catenin, and PI3K/Akt pathways.[1][5][6] Knockdown of the CaSR using siRNA has been shown to suppress strontium-induced effects, confirming the receptor's critical role.[7]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for osteoblast differentiation. Strontium activates this pathway through multiple mechanisms. It stimulates the PI3K/Akt pathway, which in turn inhibits Glycogen Synthase Kinase 3β (GSK3β), preventing the degradation of β-catenin.[5][6][8] Strontium also reduces the expression of sclerostin, a potent inhibitor of the Wnt pathway produced by osteocytes.[1][5] The resulting accumulation and nuclear translocation of β-catenin leads to the transcription of key osteogenic genes, including Runx2.[1][9]

MAPK/ERK Signaling Pathway

The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another key player in strontium-induced osteogenesis. Strontium activates Ras, a small GTPase protein, which initiates a phosphorylation cascade involving Raf, MEK1/2, and finally the Extracellular signal-Regulated Kinases (ERK1/2) and p38.[1][10][11] Activated ERK1/2 and p38 phosphorylate and enhance the transcriptional activity of Runx2, a master transcription factor for osteoblast differentiation.[1][10][11] This leads to increased expression of osteoblast markers like Alkaline Phosphatase (ALP), Bone Sialoprotein (BSP), and Osteocalcin (OCN).[1][10]

Other Influential Pathways

-

PI3K/Akt Pathway: Besides its role in Wnt signaling, the PI3K/Akt pathway activated by strontium also promotes osteoblast survival by inhibiting pro-apoptotic genes.[1][12]

-

Calcineurin/NFAT Pathway: Strontium activates calcineurin (Cn), a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFATc).[1] This allows NFATc to translocate to the nucleus, where it can increase the expression of Wnt proteins and other osteogenic genes, promoting both proliferation and differentiation.[1][5][9]

-

COX-2/PGE2 Pathway: The effects of strontium on osteoblast proliferation and survival have been shown to be dependent on the induction of Cyclooxygenase-2 (COX-2) and the subsequent production of Prostaglandin E2 (PGE2).[5][12]

Quantitative Data on Osteoblast Proliferation and Differentiation

The pro-osteogenic effects of strontium have been quantified across numerous in vitro studies using various cell models, including primary human osteoblasts (HOBs), human adipose-derived stem cells (hASCs), and murine pre-osteoblastic cell lines (e.g., MC3T3-E1).

Table 1: Effect of Strontium on Osteoblast Proliferation

| Cell Type | Strontium Concentration | Observation | Reference |

| Human Preadipocytes | 100 µM | Proliferative effects observed | [4] |

| Rat Calvarial Cells | 0.01–1 mM | Enhanced cell replication | [4] |

| Human Osteoblasts | 0.01 to 2 mM | Concentration-dependent increase in replication | [7] |

| Runx2(+/-) Osteoblasts | Not specified | Induced cell proliferation and growth | [13] |

| Osteoblastic cells | 0.12 or 0.5 mM | Increase in cell proliferation from day 7 to 21 | [14] |

Table 2: Effect of Strontium on Alkaline Phosphatase (ALP) Activity

| Cell Type | Strontium Concentration | Observation | Reference |

| Human Osteoblasts | 1 and 2 mM | ~2-fold increase after 72 hours | [7] |

| Human Preadipocytes | 100 µM–400 µM | Significant stimulation, max at 400 µM (150% vs control) at 21 days | [4] |

| hASCs | 500 µM | Enhanced ALP activity after 14 days | [15] |

| MSCs | Not specified | Significantly increased ALP activity | [10][11] |

| Primary Rat Osteoblasts | 0.5 and 1 µg/mL | Reflected multiphasic pattern of nodule formation | [16] |

Table 3: Effect of Strontium on Osteogenic Gene Expression

| Gene | Cell Type | Strontium Concentration | Observation | Reference | | :--- | :--- | :--- | :--- | | Runx2 | Human Osteoblasts | 0.01 to 2 mM | Increased mRNA expression after 10 days |[7] | | | hMSCs | Not specified | Early expression induced at day 4 |[4] | | | MSCs | Not specified | Significantly increased after 7 days |[10][11] | | OPG | Human Osteoblasts | 1 mM and 2 mM | ~50% and ~200% increase in mRNA, respectively |[7] | | RANKL | Human Osteoblasts | ≥ 0.1 mM | mRNA expression reduced to ~20% of control |[7] | | OCN | hMSCs | 4 mM | Increased mRNA expression |[4] | | BSP | Primary mouse osteoblasts | 0.1–1 mM | Increased expression |[4] |

Experimental Protocols and Methodologies

The investigation of strontium's effects on osteoblasts relies on a set of standardized in vitro assays.

Cell Culture and Osteogenic Induction

-

Cell Lines: Commonly used models include primary osteoblasts isolated from human bone explants or rodent calvariae, mesenchymal stem cells (MSCs) from bone marrow or adipose tissue (hASCs), and immortalized pre-osteoblastic cell lines like MC3T3-E1.[4][7][17]

-

Culture Medium: Cells are typically cultured in α-MEM or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Osteogenic Differentiation Medium (OM): To induce differentiation, the standard culture medium is supplemented with osteogenic factors: typically 50 µg/mL ascorbic acid (for collagen synthesis), 10 mM β-glycerophosphate (as a phosphate source for mineralization), and 10 nM dexamethasone (a synthetic glucocorticoid).[15][17][18] Strontium citrate or another strontium salt is added to this medium at various concentrations for the treatment groups.

Key Experimental Assays

-

Cell Proliferation Assay:

-

Method: Proliferation can be measured by [³H]thymidine incorporation, which quantifies DNA synthesis, or colorimetric assays like the MTT or WST-1 assay, which measure metabolic activity as an indicator of viable cell number.[7][13]

-

Protocol: Cells are seeded in multi-well plates, treated with strontium for a defined period (e.g., 24-72 hours), and then incubated with the respective reagent. Absorbance is read on a plate reader.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Method: ALP is an early marker of osteoblast differentiation. Its activity is quantified by providing a substrate like p-nitrophenyl phosphate (p-NPP), which ALP converts into a colored product (p-nitrophenol).[17]

-

Protocol: After treatment (e.g., 7-14 days), cell lysates are prepared. The lysate is incubated with the p-NPP substrate, and the reaction is stopped. The absorbance is measured at 405-410 nm.[17] Activity is often normalized to total cellular protein content.[7]

-

-

Mineralization Assay (Alizarin Red S Staining):

-

Method: Alizarin Red S is a dye that specifically binds to calcium deposits in the extracellular matrix, staining them a bright red-orange. This provides a qualitative and quantitative measure of late-stage osteoblast differentiation and matrix mineralization.[15][17]

-

Protocol: Cells are cultured in OM with strontium for 14-28 days. The cell layer is then fixed (e.g., with 4% formalin or 70% ethanol) and stained with a 40 mM Alizarin Red S solution (pH 4.2) for 10-30 minutes.[15][17] For quantification, the stain can be eluted with acetic acid and the absorbance measured.[17]

-

-

Gene Expression Analysis (qRT-PCR):

-

Method: Quantitative real-time polymerase chain reaction is used to measure the mRNA levels of specific osteogenic genes (e.g., RUNX2, ALP, COL1A1, BGLAP (Osteocalcin), IBSP (BSP)).[7]

-

Protocol: After treatment, total RNA is extracted from the cells. It is then reverse-transcribed into complementary DNA (cDNA). The qRT-PCR is performed using specific primers for the target genes and a reference (housekeeping) gene. Relative gene expression is calculated using methods like the ΔΔCt method.

-

Conclusion and Therapeutic Implications

Strontium citrate, through its dissociation into the bioactive Sr²⁺ ion, acts as a potent stimulator of osteoblast proliferation and differentiation. The primary mechanism involves the activation of the Calcium-Sensing Receptor, which in turn modulates a network of critical signaling pathways, including Wnt/β-catenin and MAPK/ERK. This leads to the enhanced expression of key osteogenic transcription factors and bone matrix proteins. The cumulative effect is an increase in the population of functional, matrix-producing osteoblasts, contributing to a net anabolic effect on the skeleton. The data strongly support the role of strontium as a multi-pathway modulator of osteoblast function, providing a robust molecular basis for its use in strategies aimed at enhancing bone formation. This in-depth understanding is critical for researchers and professionals involved in the development of next-generation therapies for osteoporosis and other bone-related disorders.

References

- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment [mdpi.com]

- 3. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. scispace.com [scispace.com]

- 12. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of strontium on human Runx2+/- osteoblasts from a patient with cleidocranial dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose-dependent effects of strontium on osteoblast function and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Characterization of a Strontium–Quercetin Complex and Its In Vitro and In Vivo Potential for Application in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of Strontium Citrate on Osteoclast Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium, a trace element with chemical similarities to calcium, has garnered significant interest in the field of bone metabolism for its dual anabolic and anti-resorptive properties. While strontium ranelate has been extensively studied and utilized clinically in some regions for the treatment of osteoporosis, the biological effects of strontium citrate are less comprehensively documented in publicly available research. This technical guide aims to provide an in-depth overview of the core biological effects of the strontium ion (Sr²⁺), with a focus on its impact on osteoclast activity, drawing from studies on various strontium salts and highlighting findings relevant to strontium citrate where available. The primary mechanism of action involves the modulation of key signaling pathways that govern osteoclast differentiation and function, ultimately leading to a reduction in bone resorption.

Core Mechanisms of Strontium's Impact on Osteoclast Activity

Strontium exerts its inhibitory effects on osteoclasts through a multi-faceted approach, primarily by interacting with key signaling pathways that regulate their formation, function, and survival.

Calcium-Sensing Receptor (CaSR) Signaling

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is a key mediator of strontium's effects on bone cells, including osteoclasts. Strontium acts as an agonist for the CaSR, triggering a cascade of intracellular signaling events.[1][2]

-

Activation of G-proteins and Downstream Effectors: Upon binding of strontium to the CaSR, it is proposed that the receptor couples to Gαq/11 G-proteins.[3] This activation leads to the stimulation of phospholipase Cβ (PLCβ).[4]

-

Second Messenger Generation: PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Induction of Apoptosis: The generation of these second messengers ultimately leads to the activation of downstream pathways that promote osteoclast apoptosis, or programmed cell death, thereby reducing the number of bone-resorbing cells.[2]

References

- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gαq modulates the energy metabolism of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Pathways Influenced by Strontium Citrate in Bone Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant interest for its dual action on bone metabolism: concurrently stimulating bone formation and inhibiting bone resorption. While the prescription form, strontium ranelate, has been extensively studied, the widely available supplement, strontium citrate, is also utilized for improving bone health. This technical guide provides a comprehensive overview of the molecular pathways in bone cells—osteoblasts, osteoclasts, and osteocytes—influenced by the strontium ion (Sr2+), with a focus on data relevant to strontium citrate where available.

Core Mechanisms of Strontium Action in Bone Cells

Strontium's beneficial effects on bone are primarily mediated through its interaction with key signaling pathways that govern bone cell differentiation, function, and survival. The central signaling hubs affected by strontium include the Calcium-Sensing Receptor (CaSR), the Wnt/β-catenin pathway, the RANKL/OPG axis, and MAPK signaling cascades.

The Calcium-Sensing Receptor (CaSR): A Primary Target

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. Due to its chemical similarity to calcium, strontium acts as an agonist for the CaSR in both osteoblasts and osteoclasts, triggering downstream signaling cascades.[1][2]

-

In Osteoblasts: Activation of CaSR by strontium stimulates osteoblast proliferation and differentiation.[3] This leads to the activation of phospholipase Cβ, inositol 1,4,5-triphosphate, and a subsequent release of intracellular Ca2+.[4] This signaling cascade further propagates through pathways like MAPK/ERK to promote the expression of osteogenic genes.[4]

-

In Osteoclasts: In osteoclasts, strontium-mediated CaSR activation induces apoptosis, thereby reducing bone resorption.[3] The signaling downstream of CaSR in osteoclasts involves a DAG-PKC βII pathway, which is distinct from the IP3-dependent pathway activated by calcium, leading to NF-κB translocation and subsequent apoptosis.[3]

Wnt/β-catenin Signaling: Promoting Bone Formation

The canonical Wnt/β-catenin pathway is a critical regulator of osteoblastogenesis. Strontium has been shown to activate this pathway through multiple mechanisms, leading to increased bone formation.[5][6]

-

Direct and Indirect Activation: Strontium stimulates the PI3K/Akt pathway, which in turn leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[5][7] This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to upregulate the expression of osteogenic genes like Runx2.[5]

-

Sclerostin Inhibition: Strontium has been shown to reduce the expression of sclerostin, a protein primarily produced by osteocytes that is a potent inhibitor of the Wnt pathway.[5] By decreasing sclerostin levels, strontium effectively removes a brake on bone formation.

-

NFATc-Mediated Wnt Activation: Strontium can also activate the calcineurin-NFATc signaling pathway, which has been shown to increase the expression of Wnt3a and Wnt5a, further promoting both canonical and non-canonical Wnt signaling.[8]

RANKL/OPG Axis: Inhibiting Bone Resorption

The balance between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of osteoclast formation and activity. Strontium favorably modulates this ratio to inhibit bone resorption.[9][10]

-

Increased OPG Production: Strontium treatment of osteoblasts leads to a significant increase in the expression and secretion of OPG.[11][12] OPG binds to RANKL, preventing it from interacting with its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.[10]

-

Decreased RANKL Expression: Concurrently, strontium has been shown to decrease the expression of RANKL in osteoblasts.[11][13] This dual effect of increasing OPG and decreasing RANKL creates a microenvironment that is less conducive to osteoclastogenesis. The modulation of the OPG/RANKL ratio by strontium is at least partially mediated by the CaSR.[13]

Mitogen-Activated Protein Kinase (MAPK) Pathways: Regulating Cell Fate

The MAPK signaling pathways, including ERK1/2 and p38, are involved in regulating osteoblast and osteoclast differentiation and function. Strontium has been demonstrated to activate these pathways to promote osteogenesis.[5][14]

-

Ras/MAPK Pathway Activation: Strontium treatment can activate Ras, an upstream regulator of the MAPK cascade.[11] This leads to the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2 and p38.[5]

-

ERK1/2 and p38 in Osteogenesis: Activated ERK1/2 and p38 can phosphorylate and enhance the transcriptional activity of Runx2, a master transcription factor for osteoblast differentiation.[5] This results in increased expression of osteogenic markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).[5]

Quantitative Data on Strontium's Effects on Bone Cells

The following tables summarize quantitative data from various in vitro studies investigating the effects of strontium on bone cell markers. It is important to note the specific strontium compound and cell type used in each study.

Table 1: Effects of Strontium on Osteoblast Gene and Protein Expression

| Marker | Strontium Compound | Cell Type | Concentration | Change | Reference |

| Runx2 mRNA | Strontium Ranelate | Human Mesenchymal Stem Cells | 2.4 - 240 µM | Increased | [15] |

| Strontium Ranelate | Murine MC3T3-E1 Osteoblasts | 3 mM | 7-fold increase | [16] | |

| OPG mRNA | Strontium Ranelate | Human Primary Osteoblasts | 1 mM | ~50% increase | [13] |

| Strontium Ranelate | Human Primary Osteoblasts | 2 mM | ~200% increase | [13] | |

| RANKL mRNA | Strontium Ranelate | Human Primary Osteoblasts | 0.1 mM | ~80% decrease | [13] |

| Alkaline Phosphatase (ALP) mRNA | Strontium Ranelate | Murine MC3T3-E1 Osteoblasts | 3 mM | 7-fold increase | [16] |

| Type I Collagen mRNA | Strontium Ranelate | Murine MC3T3-E1 Osteoblasts | 3 mM | 7-fold increase | [16] |

Table 2: Effects of Strontium on Osteoclast Formation and Activity

| Parameter | Strontium Compound | Cell Type | Concentration | Change | Reference |

| Osteoclast Number | Strontium Ranelate | Mouse Marrow Cultures | 1 mM | ~50% inhibition | [17] |

| Strontium Chloride | Mouse Marrow Cultures | 1 mM | ~30% inhibition | [17] | |

| TRAP-positive Cells | Strontium Chloride | Bone Marrow Macrophages | Dose-dependent | Marked reduction | [18] |

| Bone Resorption | Strontium Chloride | Bone Marrow Macrophages | Not specified | Significantly inhibited | [18] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to study the effects of strontium on bone cells.

Osteoblast Differentiation Assay

-

Cell Culture: Primary human osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of strontium citrate or strontium chloride (e.g., 0.01 mM to 2 mM) in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) for specified durations (e.g., 24 hours for gene expression, 72 hours for ALP activity, 10-21 days for mineralization).

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA levels of osteogenic markers like Runx2, ALP, OPG, and RANKL.

-

Alkaline Phosphatase (ALP) Activity: Cell lysates are assayed for ALP activity using a p-nitrophenyl phosphate substrate, and the activity is normalized to total cellular protein content.

-

Mineralization Assay (Alizarin Red S Staining): After prolonged culture, cells are fixed and stained with Alizarin Red S to visualize calcium deposits. The stain can be extracted and quantified spectrophotometrically.

Osteoclastogenesis Assay

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice and cultured in the presence of M-CSF (macrophage colony-stimulating factor).

-

Treatment: To induce osteoclastogenesis, BMMs are treated with RANKL. The effect of strontium is assessed by co-treating the cells with various concentrations of strontium citrate or strontium chloride for the duration of the culture (typically 5-8 days).

-

TRAP Staining: Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts. The number of TRAP-positive multinucleated cells (≥3 nuclei) is counted.

-

Bone Resorption Assay: BMMs are cultured on dentine slices or calcium phosphate-coated plates in the presence of RANKL and strontium compounds. After the culture period, the cells are removed, and the resorbed areas (pits) are visualized and quantified using microscopy.

Signaling Pathway and Workflow Diagrams

Signaling Pathways Influenced by Strontium in Osteoblasts

Caption: Strontium's pro-osteogenic signaling in osteoblasts.

Signaling Pathways Influenced by Strontium in Osteoclasts

Caption: Strontium's anti-resorptive signaling in osteoclasts.

General Experimental Workflow

Caption: Workflow for assessing strontium's effects on bone cells.

Conclusion

Strontium citrate, through its dissociation into the bioactive strontium ion, exerts a dual beneficial effect on bone metabolism by stimulating bone formation and inhibiting bone resorption. These effects are orchestrated through a complex interplay of signaling pathways, including the activation of the Calcium-Sensing Receptor, potentiation of Wnt/β-catenin signaling, and favorable modulation of the RANKL/OPG ratio, alongside the activation of MAPK pathways. While much of the detailed molecular work has been performed with strontium ranelate, the available evidence suggests that strontium citrate likely operates through similar mechanisms. Further research directly comparing the molecular effects of strontium citrate and ranelate will be valuable for a more complete understanding and to optimize its use in promoting bone health. This guide provides a foundational understanding for researchers and professionals in the field of bone biology and drug development.

References

- 1. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium's Anti-Osteoporosis Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is the calcium receptor a molecular target for the actions of strontium on bone? | springermedicine.com [springermedicine.com]

- 3. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteoblastic and anti-osteoclastic activities of strontium-substituted silicocarnotite ceramics: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strontium inhibits titanium particle-induced osteoclast activation and chronic inflammation via suppression of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Strontium Citrate on Osteogenic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium, an element with chemical similarities to calcium, has garnered significant interest for its dual role in bone metabolism: stimulating bone formation and inhibiting bone resorption. While much of the research has focused on strontium ranelate, this technical guide synthesizes the available in vitro data on the effects of strontium, with a particular focus on strontium citrate, on osteoblast proliferation, differentiation, mineralization, and the underlying molecular signaling pathways. Due to the limited availability of in vitro studies specifically utilizing strontium citrate, this guide also incorporates key findings from studies on other strontium salts, primarily strontium ranelate and strontium chloride, to provide a comprehensive overview of the likely effects of the strontium ion (Sr2+) on bone-forming cells. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key cellular processes to serve as a valuable resource for researchers in the field of bone biology and drug development.

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. Anabolic agents that stimulate osteoblast activity and promote new bone formation are a critical component of osteoporosis therapy. Strontium has emerged as a promising therapeutic agent due to its ability to uncouple bone remodeling by simultaneously promoting bone formation and reducing bone resorption[1]. While strontium ranelate has been extensively studied, the readily available dietary supplement, strontium citrate, is also widely used. Understanding the direct effects of strontium citrate on osteoblasts at a cellular and molecular level is crucial for evaluating its therapeutic potential. This guide provides an in-depth review of the in vitro evidence for the role of strontium in osteogenesis.

Effects of Strontium on Osteoblast Function

In vitro studies have demonstrated that strontium ions exert a positive influence on various stages of osteoblast development and function.

Osteoblast Proliferation

Treatment with strontium salts has been shown to enhance the proliferation of osteoblast-like cells. For instance, in cultures of the human osteoblast-like cell line MG63, treatment with 5 mM and 10 mM strontium chloride for 72 hours resulted in a significant increase in cell number by 38% and 54%, respectively, compared to controls[2]. This suggests that strontium can stimulate the expansion of the osteoprogenitor pool, a critical first step in bone formation.

Osteoblast Differentiation and Mineralization

Strontium promotes the differentiation of pre-osteoblastic cells into mature osteoblasts capable of matrix mineralization. This is evidenced by increased activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation, and enhanced expression of osteogenic genes such as Runt-related transcription factor 2 (RUNX2), collagen type I (COL1A1), bone sialoprotein (BSP), and osteocalcin (OCN)[3][4][5][6].

Furthermore, strontium treatment leads to an increase in the formation of mineralized nodules in osteoblast cultures, as demonstrated by Alizarin Red S staining[7][8]. For example, continuous treatment of mouse calvaria cells with strontium ranelate resulted in an increased number of bone nodules[9].

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the effects of strontium on osteoblast function. It is important to note that the majority of these studies utilized strontium ranelate or strontium chloride.

Table 1: Effects of Strontium on Osteoblast Proliferation

| Cell Type | Strontium Salt | Concentration | Duration | Proliferation Change vs. Control | Reference |

| MG63 (human osteoblast-like) | Strontium Chloride | 5 mM | 72 hours | +38% | [2] |

| MG63 (human osteoblast-like) | Strontium Chloride | 10 mM | 72 hours | +54% | [2] |

Table 2: Effects of Strontium on Alkaline Phosphatase (ALP) Activity

| Cell Type | Strontium Salt | Concentration | Duration | ALP Activity Change vs. Control | Reference |

| Human Preadipocytes | Strontium Chloride | 400 µM | - | Increased | [10] |

| MG63 (human osteoblast-like) | Strontium Chloride | 1 mM | 72 hours | -25% | [2] |

| MG63 (human osteoblast-like) | Strontium Chloride | 5 mM | 72 hours | No significant effect | [2] |

Table 3: Effects of Strontium on Osteogenic Gene Expression

| Cell Type | Strontium Salt | Concentration | Duration | Gene | Expression Change vs. Control | Reference |

| Human Mesenchymal Stem Cells | Strontium Ranelate | 0.2107 - 21.07 µg/ml | 4 days | Cbfa1 | Earlier expression | [3] |

| Human Mesenchymal Stem Cells | Strontium Ranelate | 0.2107 - 21.07 µg/ml | 11 days | Osteonectin | Earlier expression | [3] |

| U-33 (pre-osteoblastic) | Strontium Ranelate | - | - | Runx2, Osteocalcin | Increased | [5] |

| OB-6 (mature osteoblastic) | Strontium Ranelate | - | - | BSP, Osteocalcin | Increased | [5] |

Table 4: Effects of Strontium on Matrix Mineralization

| Cell Type | Strontium Salt | Concentration | Duration | Mineralization Change vs. Control | Reference |

| MC3T3 (pre-osteoblastic) | Strontium-Quercetin Complex | 10 µM | 14 days | +100% | [7] |

| MC3T3 (pre-osteoblastic) | Strontium-Quercetin Complex | 80 µM | 14 days | +150% | [7] |

| Primary murine osteoblasts | Strontium | 1 mM | 21 days | Increased | [8] |

Molecular Signaling Pathways

Strontium exerts its effects on osteoblasts through the activation of several key signaling pathways. The primary mechanism is believed to be through the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that recognizes extracellular calcium and other divalent cations, including strontium[1].

Calcium-Sensing Receptor (CaSR) Pathway

Activation of the CaSR by strontium initiates a cascade of intracellular events that promote osteoblast proliferation, differentiation, and survival.

Wnt/β-catenin Signaling Pathway

Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis. This activation can occur through CaSR-dependent and independent mechanisms. Strontium also reduces the expression of sclerostin, an inhibitor of the Wnt pathway[11].

OPG/RANKL Signaling

Osteoblasts regulate osteoclast differentiation and activity through the expression of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL). Strontium has been shown to increase the OPG/RANKL ratio in osteoblasts, thereby inhibiting osteoclastogenesis[6][12]. This effect is also mediated, at least in part, by the CaSR.

Experimental Protocols

This section provides generalized protocols for key in vitro assays used to assess the effects of strontium citrate on osteoblast function. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Culture and Strontium Citrate Treatment

-

Cell Lines: Commonly used osteoblastic cell lines include human fetal osteoblastic cells (hFOB), human osteosarcoma cell lines (e.g., MG-63, Saos-2), and mouse pre-osteoblastic cells (MC3T3-E1). Primary human mesenchymal stem cells (hMSCs) can also be differentiated into osteoblasts.

-

Culture Medium: Culture cells in a suitable basal medium (e.g., DMEM, α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Differentiation Medium: To induce osteogenic differentiation, supplement the culture medium with osteogenic inducers, typically including 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone.

-

Strontium Citrate Preparation: Prepare a stock solution of strontium citrate in sterile water or culture medium. The final concentration used in experiments typically ranges from the micromolar to low millimolar level. It is crucial to ensure the pH of the final medium is not altered by the addition of strontium citrate.

Osteoblast Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of strontium citrate.

-

After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

-

Seed cells in a 24-well plate and treat with strontium citrate in osteogenic differentiation medium.

-

At desired time points (e.g., 7, 14, 21 days), wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).

-

Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C.

-

Stop the reaction with NaOH and measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

Alizarin Red S Staining for Mineralization

-

Culture cells in osteogenic differentiation medium with or without strontium citrate for 21-28 days.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-

Wash extensively with deionized water to remove excess stain.

-

Visualize the red-orange calcium deposits under a microscope.

-

For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Gene Expression Analysis (RT-qPCR)

-

Isolate total RNA from cells treated with strontium citrate using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for osteogenic marker genes (e.g., RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that strontium ions, and by extension strontium citrate, have a pro-osteogenic effect on bone-forming cells. Strontium promotes osteoblast proliferation, differentiation, and mineralization through the activation of key signaling pathways, including the CaSR and Wnt/β-catenin pathways, and by modulating the OPG/RANKL ratio.

However, a significant gap exists in the literature regarding in vitro studies specifically investigating strontium citrate. The majority of detailed mechanistic and quantitative data has been generated using strontium ranelate. While the biological effects are largely attributed to the strontium ion, the influence of the citrate counter-ion on bioavailability and cellular responses in vitro has not been thoroughly investigated.

Future research should focus on:

-

Direct comparative studies: Conducting head-to-head in vitro comparisons of strontium citrate and strontium ranelate to determine if there are significant differences in their effects on osteoblast function.

-

Dose-response studies: Establishing optimal concentrations of strontium citrate for promoting osteogenesis in vitro.

-

Detailed mechanistic studies: Further elucidating the specific molecular interactions and signaling crosstalk in response to strontium citrate treatment in osteoblasts.

A more comprehensive understanding of the in vitro effects of strontium citrate will be instrumental in validating its therapeutic potential for the treatment of osteoporosis and other bone-related disorders.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Osteoblast differentiation and bone formation gene expression in strontium-inducing bone marrow mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 5. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

The Agonistic Interaction of Strontium Citrate with Calcium-Sensing Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium, particularly in the form of strontium citrate and ranelate, has garnered significant attention for its therapeutic effects on bone metabolism, primarily in the context of osteoporosis. A key molecular mechanism underpinning its dual anabolic and anti-resorptive actions is the activation of the Calcium-Sensing Receptor (CaSR). This technical guide provides an in-depth analysis of the interaction between the strontium ion (Sr²⁺) and the CaSR. It consolidates quantitative data on receptor activation and downstream signaling, details the experimental protocols used to elucidate these interactions, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of bone biology, pharmacology, and drug development.

Introduction: The Calcium-Sensing Receptor and Strontium

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2] Expressed abundantly in the parathyroid glands and kidneys, CaSR is also present in bone cells, including osteoblasts and osteoclasts, where it modulates their function.[3][4] Strontium, an alkaline earth metal with physicochemical properties similar to calcium, is a known agonist of the CaSR.[2] Upon dissociation, salts like strontium citrate and strontium ranelate release Sr²⁺ ions, which directly interact with and activate the CaSR, initiating a cascade of intracellular signaling events that influence bone cell proliferation, differentiation, and survival.[4][5]

Quantitative Analysis of Strontium-Mediated CaSR Activation

The activation of CaSR by strontium has been quantified in various cellular systems. While much of the detailed quantitative data comes from non-osteoblastic cells expressing CaSR, these studies provide valuable insights into the potency and signaling bias of strontium. The following table summarizes key quantitative parameters of strontium's effect on CaSR-mediated signaling pathways. It is important to note that in many studies, strontium ranelate was used; however, the active moiety is the strontium ion (Sr²⁺).

| Parameter | Agonist | Cell Type | EC50 (mM) | Signaling Pathway | Reference |

| Gq/11 signaling | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 4.1 ± 0.2 | Gq/11 activation | Thomsen et al., 2012 |

| Gi/o signaling | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 2.5 ± 0.2 | Gi/o activation | Thomsen et al., 2012 |

| Intracellular Ca²⁺ mobilization | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 4.3 ± 0.1 | Gq/11 -> PLC -> IP₃ -> Ca²⁺ release | Thomsen et al., 2012 |

| ERK1/2 phosphorylation | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 2.9 ± 0.2 | MAPK pathway activation | Thomsen et al., 2012 |

| Calcitonin secretion | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 2.9 ± 0.1 | Secretory pathway | Thomsen et al., 2012 |

In primary osteoblasts, strontium ranelate has been shown to induce a dose-dependent increase in ERK1/2 phosphorylation, with a maximal effect observed at 5 mM.[3] Furthermore, strontium ranelate at concentrations between 0.1 and 2 mM has been shown to significantly increase osteoprotegerin (OPG) mRNA and protein levels while suppressing the receptor activator of nuclear factor kappa-B ligand (RANKL).[4]

Signaling Pathways Activated by Strontium-CaSR Interaction

The binding of strontium to the CaSR triggers conformational changes that lead to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This initiates multiple downstream signaling cascades that ultimately mediate the physiological effects of strontium on bone cells.

Gq/11-PLC-IP₃-Ca²⁺ Pathway

Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm and a transient increase in intracellular calcium concentration ([Ca²⁺]i).[6]

MAPK/ERK Pathway

The activation of CaSR by strontium also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is crucial for mediating the proliferative effects of strontium on osteoblasts.

NF-κB Pathway in Osteoclasts

In osteoclasts, strontium-induced CaSR activation stimulates a PLC-dependent signaling pathway that leads to the nuclear translocation of NF-κB, a key regulator of apoptosis. This contributes to the anti-resorptive effect of strontium by promoting osteoclast apoptosis.[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of strontium with the CaSR. These protocols are synthesized from established methods in the field.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CaSR activation by strontium.

Workflow:

Protocol:

-

Cell Culture: Seed CaSR-expressing cells (e.g., HEK293-CaSR or primary osteoblasts) in black, clear-bottom 96-well plates and culture until they reach 80-90% confluency.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) and a mild detergent (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Remove the culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells two to three times with the physiological salt solution to remove extracellular dye.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading. Inject varying concentrations of strontium citrate solution into the wells and immediately begin recording fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4) at regular intervals for several minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Normalize the data to the baseline fluorescence. Plot the peak fluorescence response against the strontium citrate concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a downstream product of PLC activation, following CaSR stimulation.

Protocol:

-

Cell Labeling: Plate CaSR-expressing cells in 24-well plates. Incubate the cells overnight in an inositol-free medium supplemented with [³H]myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Stimulation: Wash the cells to remove unincorporated [³H]myo-inositol. Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, for 15-30 minutes. Stimulate the cells with various concentrations of strontium citrate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a cold solution of perchloric acid. Neutralize the extracts with a potassium hydroxide/HEPES solution.

-

Chromatographic Separation: Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Wash the column to remove free [³H]myo-inositol.

-

Elution and Quantification: Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid). Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of accumulated inositol phosphates.

-

Data Analysis: Plot the measured radioactivity against the strontium citrate concentration to generate a dose-response curve and determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a key event in the MAPK signaling pathway, in response to CaSR activation.

Workflow:

Protocol:

-

Cell Culture and Treatment: Culture osteoblasts in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of strontium citrate for desired time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

The interaction of strontium with the Calcium-Sensing Receptor is a critical component of its therapeutic action on bone. As an agonist, strontium activates multiple downstream signaling pathways, including the Gq/11-PLC and MAPK/ERK pathways, leading to increased osteoblast proliferation and survival, and enhanced osteoclast apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to further investigate and leverage this important molecular interaction for the development of novel therapeutics for osteoporosis and other bone-related disorders. Further research is warranted to fully elucidate the nuances of strontium's signaling bias in different bone cell types and to establish a more complete quantitative profile of strontium citrate's effects on the CaSR in osteoblasts.

References

- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Strontium Citrate in Osteoporosis Research: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium citrate, a nutritional supplement, has garnered interest for its potential role in managing osteoporosis. Its chemical similarity to calcium allows for its incorporation into the bone matrix, where it is thought to exert a dual effect: stimulating bone formation and inhibiting bone resorption. While the body of research on strontium citrate is less extensive than that for its pharmaceutical counterpart, strontium ranelate, preclinical and preliminary human studies provide valuable insights into its mechanisms of action and potential efficacy. This technical guide synthesizes the current state of research on strontium citrate for osteoporosis, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to inform further investigation and development in this area.

Mechanism of Action: A Dual Role in Bone Remodeling

Strontium's primary proposed mechanism in bone metabolism involves its dual action on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This effect is largely attributed to the activation of the calcium-sensing receptor (CaSR), which leads to the modulation of several downstream signaling pathways.[1][2]

Anabolic Effects on Osteoblasts:

-

Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt signaling pathway, a critical regulator of osteoblast differentiation and bone formation.[1]

-

Calcineurin/NFAT Pathway: Activation of this pathway by strontium promotes the proliferation and differentiation of pre-osteoblasts.[1]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another signaling cascade stimulated by strontium, leading to increased osteoblast activity.[1]

Anti-resorptive Effects on Osteoclasts:

-

RANKL/OPG Pathway: Strontium is believed to shift the balance of the RANKL/OPG system in favor of bone formation. It upregulates the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, thereby inhibiting osteoclast differentiation and activity.[1]

-

NF-κB Signaling: By modulating the NF-κB signaling pathway, strontium can decrease osteoclast differentiation.[1]

-

Induction of Apoptosis: Strontium may also induce apoptosis (programmed cell death) in osteoclasts through the activation of the CaSR.[1]

Data Presentation: Quantitative Outcomes in Strontium Citrate Research

The available quantitative data for strontium citrate is primarily derived from preclinical studies and a limited number of human case studies and smaller clinical trials. It is crucial to note that much of the robust clinical data on strontium's effect on bone mineral density (BMD) and fracture risk comes from studies on strontium ranelate.

Table 1: Summary of Quantitative Data from Preclinical Studies on Strontium Salts

| Study Type | Animal Model | Strontium Salt | Dosage | Duration | Key Findings | Citation |

| In Vivo | Ovariectomized Mice | Strontium Citrate | Equivalent molar amount to SrR | 16 weeks | Increased trabecular and cortical bone mineral density (TMD), though to a lesser extent than SrR and SrCl. | [3] |

| In Vivo | Female Rats | Strontium Citrate | Equivalent to 680 mg/day elemental Sr in humans | 8 weeks | Equally efficacious as strontium ranelate in delivering strontium to bone. | [1] |

Table 2: Summary of Quantitative Data from Human Studies on Strontium Citrate

| Study Design | Participants | Dosage | Duration | Key Findings | Citation |

| Case Series | 3 postmenopausal women with osteoporosis | 680 mg/day elemental strontium (as citrate) | 4-6 years | Average 8-10% increase in BMD. After discontinuation, a significant decrease in BMD was observed. | [1] |

| Case Study | 1 osteoporotic woman | 680 mg/day elemental strontium (as citrate) | 2.5 years | Bone strontium levels increased 7 to 15 times from baseline. | [1] |

| Clinical Study (with other nutrients) | Postmenopausal women with osteopenia | 450 mg/day strontium citrate (with melatonin, vitamin D3, and K2) | 1 year | Reduction in bone resorption marker (CTX I) and increase in bone formation marker (PINP). | [4] |

| Clinical Study (with other nutrients) | 77 participants (men and women) | 680 mg/day strontium citrate (with DHA, Vitamin D3, K2, and magnesium) | 12 months | Significant increase in bone mineral density in the spine and hip. | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are representative methodologies from preclinical studies investigating the effects of strontium on bone cells.

In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis

-

Animal Model: Female SWISS mice, aged seven weeks.

-

Procedure:

-

Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham operation group undergoes the same surgical procedure without removal of the ovaries.

-

Animals are randomly assigned to different treatment groups (e.g., OVX control, OVX + Strontium Citrate, OVX + Strontium Ranelate, Sham control).

-

Strontium salts are administered orally, typically mixed with food or in drinking water, at doses equivalent to human therapeutic doses.

-

The study duration is typically several weeks (e.g., 16 weeks).

-

-

Outcome Measures:

-

Micro-computed Tomography (micro-CT): Femurs are harvested and analyzed to determine trabecular and cortical bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Bone Turnover Markers: Serum levels of bone formation markers (e.g., P1NP) and resorption markers (e.g., CTX-I) are measured using ELISA kits.[4]

-

Histomorphometry: Bone sections are prepared and stained to visualize and quantify cellular and structural changes.

-

In Vitro Osteoblast Culture and Differentiation Assay

-

Cell Line: Human osteoblast-like cells (e.g., MG-63) or primary human osteoblasts.

-

Protocol:

-

Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

For differentiation studies, cells are treated with various concentrations of strontium citrate.

-

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. At specific time points, cells are lysed, and ALP activity is measured using a colorimetric assay.

-

Alizarin Red S Staining: To assess mineralization, a late marker of osteoblast function, cells are fixed and stained with Alizarin Red S, which binds to calcium deposits. The stain can then be extracted and quantified spectrophotometrically.

-

-

Gene Expression Analysis:

-

RNA is extracted from treated and control cells.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key osteogenic genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).

-

In Vitro Osteoclastogenesis Assay

-

Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line.

-

Protocol:

-